Methyl 3-acetamido-5-bromobenzoate
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Overview
Description
Methyl 3-acetamido-5-bromobenzoate is an organic compound with the molecular formula C10H10BrNO3. It is a derivative of benzoic acid, featuring an acetamido group at the 3-position and a bromine atom at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetamido-5-bromobenzoate can be synthesized through several methods. One common route involves the reaction of 3-amino-5-bromobenzoic acid with acetic anhydride to form the acetamido derivative, followed by esterification with methanol . The reaction conditions typically include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-5-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 3-acetamido-5-bromobenzoic acid.
Reduction: 3-amino-5-bromobenzoate.
Scientific Research Applications
Methyl 3-acetamido-5-bromobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological macromolecules
Mechanism of Action
The mechanism of action of methyl 3-acetamido-5-bromobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-5-bromobenzoate
- Methyl 3-acetamido-4-bromobenzoate
- Methyl 3-acetamido-5-chlorobenzoate
Uniqueness
Methyl 3-acetamido-5-bromobenzoate is unique due to the specific positioning of the acetamido and bromine groups, which can influence its reactivity and interactions compared to its analogs. The presence of the bromine atom at the 5-position can enhance its electrophilic properties, making it more reactive in substitution reactions .
Properties
IUPAC Name |
methyl 3-acetamido-5-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-7(10(14)15-2)3-8(11)5-9/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTCBKIGZASJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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